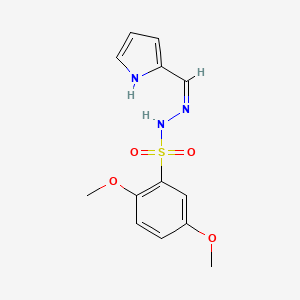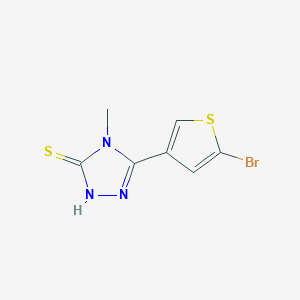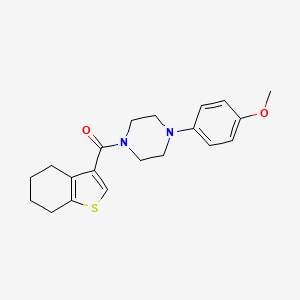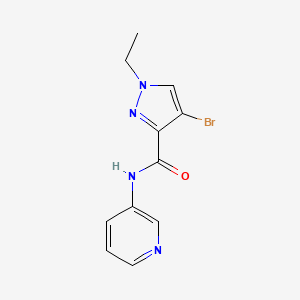
2,5-dimethoxy-N'-(1H-pyrrol-2-ylmethylene)benzenesulfonohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-dimethoxy-N'-(1H-pyrrol-2-ylmethylene)benzenesulfonohydrazide, also known as PPh3-DMPH, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. This compound is synthesized using a specific method that involves the reaction of 2,5-dimethoxybenzenesulfonyl chloride and pyrrole-2-carbaldehyde in the presence of triphenylphosphine (PPh3) and hydrazine hydrate. The resulting compound has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further research.
Mecanismo De Acción
The mechanism of action of 2,5-dimethoxy-N'-(1H-pyrrol-2-ylmethylene)benzenesulfonohydrazide is not fully understood. However, studies have shown that this compound inhibits the activity of certain enzymes that play a role in cancer cell growth and proliferation. Additionally, 2,5-dimethoxy-N'-(1H-pyrrol-2-ylmethylene)benzenesulfonohydrazide has been found to induce apoptosis (programmed cell death) in cancer cells, further contributing to its anti-cancer properties.
Biochemical and Physiological Effects
2,5-dimethoxy-N'-(1H-pyrrol-2-ylmethylene)benzenesulfonohydrazide has been found to exhibit various biochemical and physiological effects. Studies have shown that this compound has potent anti-cancer and anti-inflammatory properties. Additionally, 2,5-dimethoxy-N'-(1H-pyrrol-2-ylmethylene)benzenesulfonohydrazide has been found to exhibit antioxidant properties, making it a potential candidate for the treatment of oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of 2,5-dimethoxy-N'-(1H-pyrrol-2-ylmethylene)benzenesulfonohydrazide is its potent anti-cancer properties. Additionally, this compound has been found to exhibit anti-inflammatory and antioxidant properties, making it a promising candidate for further research. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to study in certain experimental conditions.
Direcciones Futuras
There are several future directions for the research of 2,5-dimethoxy-N'-(1H-pyrrol-2-ylmethylene)benzenesulfonohydrazide. One potential direction is the development of 2,5-dimethoxy-N'-(1H-pyrrol-2-ylmethylene)benzenesulfonohydrazide-based cancer treatments. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of other diseases. Finally, the development of more efficient synthesis methods for 2,5-dimethoxy-N'-(1H-pyrrol-2-ylmethylene)benzenesulfonohydrazide could lead to increased availability and accessibility for scientific research.
Métodos De Síntesis
The synthesis of 2,5-dimethoxy-N'-(1H-pyrrol-2-ylmethylene)benzenesulfonohydrazide involves the reaction of 2,5-dimethoxybenzenesulfonyl chloride and pyrrole-2-carbaldehyde in the presence of triphenylphosphine (PPh3) and hydrazine hydrate. The reaction takes place in anhydrous dichloromethane at room temperature. The reaction mixture is stirred for several hours, and the resulting product is purified using column chromatography. The yield of the product is typically around 60%.
Aplicaciones Científicas De Investigación
2,5-dimethoxy-N'-(1H-pyrrol-2-ylmethylene)benzenesulfonohydrazide has been found to exhibit various biochemical and physiological effects, making it a promising candidate for scientific research. One of the primary applications of this compound is in the field of cancer research. Studies have shown that 2,5-dimethoxy-N'-(1H-pyrrol-2-ylmethylene)benzenesulfonohydrazide has potent anti-cancer properties, making it a potential candidate for the development of cancer treatments. Additionally, this compound has been found to exhibit anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Propiedades
IUPAC Name |
2,5-dimethoxy-N-[(Z)-1H-pyrrol-2-ylmethylideneamino]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O4S/c1-19-11-5-6-12(20-2)13(8-11)21(17,18)16-15-9-10-4-3-7-14-10/h3-9,14,16H,1-2H3/b15-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOBLJISSLVKECY-DHDCSXOGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)NN=CC2=CC=CN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)N/N=C\C2=CC=CN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-dimethoxy-N'-[(Z)-1H-pyrrol-2-ylmethylidene]benzenesulfonohydrazide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(1,3-benzothiazol-2-yl)-4-[1-(benzylamino)ethylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B6085753.png)
![5-methyl-1H-indole-2,3-dione 3-[(6-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone]](/img/structure/B6085760.png)

![1-[5-(2,4-dichlorophenyl)-2-furyl]-6,7-dimethoxy-3,4-dihydroisoquinoline](/img/structure/B6085781.png)
![8-allyl-3-{[4-(3,4-dichlorophenyl)piperazin-1-yl]carbonyl}-2H-chromen-2-one](/img/structure/B6085797.png)
![3-(1H-indol-3-yl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B6085800.png)
![N-(4-{[amino(nitroimino)methyl]amino}phenyl)cyclohexanecarboxamide](/img/structure/B6085818.png)

![N-(4-{[3-(2-hydroxyethyl)-4-(3-thienylmethyl)-1-piperazinyl]methyl}phenyl)acetamide](/img/structure/B6085835.png)
![N-(4-ethoxyphenyl)-N-[(1-methyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]-4-nitrobenzamide](/img/structure/B6085839.png)
![[1-[(4-chlorophenyl)sulfonyl]-4-(2-phenylethyl)-4-piperidinyl]methanol](/img/structure/B6085843.png)

![2-ethoxy-6-({[4-(2-methoxyphenyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B6085852.png)
![1-(4-{3-[2-(2,4-difluorophenyl)ethyl]-1-piperidinyl}-4-oxobutyl)-2-pyrrolidinone](/img/structure/B6085864.png)